molecular formula C13H13Cl2NO3 B2421788 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid CAS No. 926246-92-6

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid

Cat. No.: B2421788
CAS No.: 926246-92-6
M. Wt: 302.15
InChI Key: YRAOIOKKUQKJPZ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis

X-ray crystallography remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline compounds. For 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylic acid, single-crystal diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.046 Å, b = 14.280 Å, c = 22.646 Å, and β = 90°. The piperidine ring adopts a chair conformation, with the benzoyl group occupying an equatorial position to minimize steric hindrance (Figure 1). The dihedral angle between the dichlorophenyl ring and the piperidine plane measures 67.5°, indicating significant torsional strain due to steric interactions between the ortho-chlorine atom and the adjacent piperidine hydrogen atoms.

Key crystallographic parameters

Parameter Value
Bond length (C=O) 1.202 Å
Bond angle (N-C=O) 122.3°
Torsion angle (C6-C7-N1-C2) -43.8°

The carboxylic acid group forms intermolecular hydrogen bonds with adjacent molecules (O···H distance: 1.86 Å), stabilizing the crystal lattice. Chlorine atoms exhibit typical van der Waals radii (1.75–1.80 Å), with no evidence of halogen bonding interactions.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the crystallographic data, identifying the chair conformation as the global energy minimum (ΔG = 0 kJ/mol). Alternative boat and twist-boat conformers are higher in energy by 12.3 kJ/mol and 18.7 kJ/mol, respectively. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* antibonding orbital of the C-N bond (stabilization energy: 28.4 kJ/mol).

The electrostatic potential surface reveals electron-deficient regions near the chlorine atoms (average potential: +34.6 kJ/mol) and electron-rich zones around the carbonyl oxygen (-112.8 kJ/mol). These features govern intermolecular interactions and solubility behavior.

Properties

IUPAC Name

1-(3,4-dichlorobenzoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c14-10-4-3-8(6-11(10)15)12(17)16-5-1-2-9(7-16)13(18)19/h3-4,6,9H,1-2,5,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAOIOKKUQKJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid lies in its specific structural configuration, which may confer distinct biochemical properties and applications .

Biological Activity

1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dichlorobenzoyl group and a carboxylic acid functional group. Its molecular formula is C13H12Cl2NO2C_{13}H_{12}Cl_2NO_2, and it has a molecular weight of approximately 287.14 g/mol.

The biological activity of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate pain and inflammation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties against certain bacterial strains, enhancing its potential as a therapeutic agent .
  • Anticancer Potential : The structure-activity relationship (SAR) studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation.
AntimicrobialEffective against specific bacterial strains.
AnticancerInduction of apoptosis in various cancer cell lines.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one derivative exhibited an IC50 value of 15 μM against breast cancer cells, indicating substantial potency .

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirm structural integrity via 1H and 13C NMR. For example, the benzoyl carbonyl resonance typically appears at ~170 ppm in 13C NMR, while piperidine protons show distinct splitting patterns (e.g., axial/equatorial protons at δ 2.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-TOF MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine atoms .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phases often include acetonitrile/water with 0.1% formic acid .

What safety precautions are recommended when handling piperidine-3-carboxylic acid derivatives in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents .
  • Ventilation : Ensure adequate airflow to mitigate inhalation risks, especially during solvent evaporation or acid deprotection steps .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses for water-reactive intermediates .

How can researchers resolve contradictions in crystallographic data when determining the structure of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid using SHELX software?

Advanced Research Question

  • Data Quality : Collect high-resolution (<1.0 Å) X-ray data to reduce ambiguities in electron density maps. Use synchrotron sources if necessary .
  • Twinned Data : Employ the TWIN command in SHELXL for twinned crystals. Validate refinement with R-factor convergence (<5% discrepancy) .
  • Disorder Modeling : For flexible moieties (e.g., the dichlorobenzoyl group), split occupancy refinement and apply geometric restraints to avoid overfitting .

What strategies are effective in optimizing the enantiomeric purity of 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Use Boc-protected (S)-piperidine-3-carboxylic acid as a starting material to enforce stereochemistry .
  • Enzymatic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze racemic mixtures, as demonstrated in Δ1-piperidine-2-carboxylate reductase studies .
  • Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., Chiralpak IA) and validate purity via circular dichroism .

How can discrepancies between theoretical and experimental mass spectrometry data for 1-(3,4-Dichlorobenzoyl)piperidine-3-carboxylic acid be analyzed and reconciled?

Advanced Research Question

  • Isotopic Pattern Analysis : Verify chlorine isotopic ratios (3:1 for two Cl atoms) to distinguish molecular ions from background noise .
  • Adduct Identification : Check for sodium/potassium adducts ([M+Na]+/[M+K]+) and adjust ionization conditions (e.g., use ammonium formate buffers) .
  • Degradation Products : Perform stability studies under forced conditions (e.g., heat, light) to identify decomposition peaks and refine fragmentation pathways .

What are the best practices for designing stability studies of 1-(3,4-Dichlorobenzobenzoyl)piperidine-3-carboxylic acid under various pH and temperature conditions?

Advanced Research Question

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions for 1–4 weeks .
  • Analytical Monitoring : Use UPLC-MS to track degradation products. Focus on hydrolytic cleavage of the benzoyl-piperidine bond and decarboxylation .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature based on accelerated stability data .

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